9H-xanthene-9-carbonyl chloride spectral properties
9H-xanthene-9-carbonyl chloride spectral properties
An In-Depth Technical Guide to the Spectral Properties of 9H-xanthene-9-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
9H-xanthene-9-carbonyl chloride is a key intermediate in medicinal chemistry and materials science, primarily utilized for introducing the 9H-xanthene-9-carbonyl moiety into various molecular scaffolds.[1] As an acyl chloride, it exhibits high reactivity, making it a versatile reagent for derivatization of amines, alcohols, and other nucleophiles. A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural confirmation of its derivatives. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of 9H-xanthene-9-carbonyl chloride, grounded in fundamental principles and comparative data from closely related analogues.
Molecular Structure and Chemical Identity
9H-xanthene-9-carbonyl chloride possesses a tricyclic core structure where two benzene rings are fused to a central pyran ring. The carbonyl chloride functional group is attached to the C9 position of this xanthene framework.[2][3] This structure dictates the electronic environment of each atom and, consequently, its unique spectral fingerprint.
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IUPAC Name: 9H-xanthene-9-carbonyl chloride[2]
Caption: Molecular structure of 9H-xanthene-9-carbonyl chloride.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. For 9H-xanthene-9-carbonyl chloride, the spectrum is dominated by signals from the aromatic protons and a unique singlet for the proton at the C9 position.
Expected Spectral Features:
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Aromatic Region (δ 7.0 - 8.0 ppm): The eight protons on the two benzene rings are expected to appear in this region. Due to the slight asymmetry introduced by the C9 substituent, they will likely present as a series of complex multiplets. Protons closer to the electron-withdrawing ether oxygen and the carbonyl group may be shifted slightly downfield.
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Methine Proton (δ ~5.0 - 5.5 ppm): The single proton attached to C9 is significantly deshielded by the adjacent carbonyl group and the two aromatic rings. It is expected to appear as a sharp singlet, as it has no adjacent protons to couple with.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H (8H) | 7.0 - 8.0 | Multiplet |
| H-9 (1H) | ~5.0 - 5.5 | Singlet |
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 9H-xanthene-9-carbonyl chloride in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Causality Note: As an acyl chloride, the compound is moisture-sensitive. Ensure the solvent is anhydrous to prevent hydrolysis to the corresponding carboxylic acid, which would introduce spurious peaks.
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Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Set an appropriate spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
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Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase the spectrum and perform baseline correction.
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Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
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Caption: Workflow for ¹H NMR analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number and electronic environment of unique carbon atoms in the molecule. For this compound, key signals include the carbonyl carbon, the methine C9 carbon, and the aromatic carbons.
Expected Spectral Features:
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Carbonyl Carbon (δ ~165 - 175 ppm): The carbonyl carbon of an acyl chloride is highly deshielded and typically appears in this downfield region.[4]
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Aromatic Carbons (δ ~115 - 155 ppm): The twelve carbons of the two benzene rings will resonate in this range. The carbons attached to the ether oxygen (C10a, C11a) are expected at the downfield end (~150-155 ppm), while the others will appear as a cluster of signals. Due to symmetry, some carbons may have very similar chemical shifts.
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Methine Carbon (δ ~50 - 60 ppm): The C9 carbon, attached to the carbonyl group and situated between two aromatic systems, will appear in this region. Data from the analogous xanthene-9-carboxylic acid supports this assignment.[5]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O | 165 - 175 |
| Ar-C-O (C10a, C11a) | 150 - 155 |
| Ar-C (quaternary) | 125 - 135 |
| Ar-CH | 115 - 130 |
| C-9 | 50 - 60 |
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
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Instrumentation: Use a standard NMR spectrometer equipped with a broadband probe.
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Data Acquisition:
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Acquire a proton-decoupled ¹³C spectrum to ensure all carbon signals appear as singlets.
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Set a wider spectral width (e.g., 0-200 ppm).
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A significantly larger number of scans is required (e.g., 1024 or more) to obtain an adequate signal-to-noise ratio. Causality Note: The low natural abundance (~1.1%) and longer relaxation times of ¹³C nuclei necessitate more scans compared to ¹H NMR.
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Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying key functional groups. The spectrum of 9H-xanthene-9-carbonyl chloride will be characterized by a strong carbonyl absorption and vibrations from the xanthene core.
Expected Spectral Features:
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C=O Stretch (1780 - 1820 cm⁻¹): This is the most diagnostic peak. Acyl chlorides exhibit a very strong C=O stretching absorption at a higher wavenumber than ketones or esters due to the inductive electron-withdrawing effect of the chlorine atom.[6][7]
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Aromatic C-H Stretch (>3000 cm⁻¹): Weak to medium bands corresponding to the stretching of C-H bonds on the aromatic rings will appear just above 3000 cm⁻¹.[8]
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Aromatic C=C Stretch (1450 - 1600 cm⁻¹): Several medium to strong bands in this region arise from the stretching vibrations within the benzene rings.
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Asymmetric C-O-C Stretch (1200 - 1300 cm⁻¹): A strong, characteristic band for the aryl ether linkage within the xanthene core is expected in this region.[8]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| C=O Stretch (Acyl Chloride) | 1780 - 1820 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Asymmetric C-O-C Stretch | 1200 - 1300 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Causality Note: ATR is a convenient technique for solids as it requires minimal sample preparation and is less sensitive to sample thickness than transmission methods.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
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Data Acquisition:
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Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
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Apply the sample to the crystal and ensure good contact using the pressure clamp.
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Collect the sample spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.
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Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Expected Spectral Features:
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Molecular Ion Peak ([M]⁺˙): The molecular ion peak will be observed at m/z 244.[2]
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Isotopic Pattern: Due to the presence of one chlorine atom, the molecular ion will appear as a pair of peaks: [M]⁺˙ at m/z 244 (for ³⁵Cl) and [M+2]⁺˙ at m/z 246 (for ³⁷Cl). The relative intensity of these peaks will be approximately 3:1, which is characteristic of a monochlorinated compound.[9]
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Key Fragmentation: The most likely initial fragmentation is the loss of the chlorine radical or the entire carbonyl chloride group.
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Loss of Cl (m/z 209): Cleavage of the C-Cl bond would result in an acylium ion [M-Cl]⁺ at m/z 209.
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Loss of COCl (m/z 181): Loss of the entire carbonyl chloride group via cleavage of the C9-C(O)Cl bond would yield the stable 9H-xanthenyl cation at m/z 181. This is often a very prominent peak in the mass spectra of such compounds.
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Caption: Plausible fragmentation pathway for 9H-xanthene-9-carbonyl chloride.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.
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Instrumentation: Use a GC-MS system with an electron ionization (EI) source. Causality Note: EI is a standard "hard" ionization technique that provides reproducible fragmentation patterns useful for library matching and structural confirmation.
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GC Method:
-
Inject a small volume (e.g., 1 µL) of the sample.
-
Use a temperature program that allows for the elution of the compound without thermal decomposition (e.g., start at 100°C, ramp to 280°C).
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MS Method:
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Set the ion source to 70 eV.
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Scan a mass range appropriate for the compound (e.g., m/z 40-400).
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Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the associated mass spectrum, noting the molecular ion, its isotopic pattern, and the major fragment ions.
References
- ACS Omega. (2022). 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs.
-
PubChem. 9H-xanthene-9-carbonyl chloride. [Link]
-
National Institute of Standards and Technology. 9H-Xanthene - NIST WebBook. [Link]
-
National Institute of Standards and Technology. 9H-Xanthene - NIST WebBook (Notes). [Link]
-
ResearchGate. (PDF) Methyl 9H-xanthene-9-carboxylate. [Link]
-
PubChem. 9-Chloro-9-phenyl-9H-xanthene. [Link]
-
PubChem. Anthracene-9-carbonyl chloride. [Link]
-
Oxford Academic. Spectroscopic and Theoretical Studies on the Protonation to Xanthone Derivatives | Bulletin of the Chemical Society of Japan. [Link]
-
ResearchGate. 9H-Xanthene-9-carboxylic Acid[2][10][11]Oxadiazol-3-yl- and (2H-Tetrazol-5-yl)-amides as Potent, Orally Available mGlu1 Receptor Enhancers. [Link]
-
Advanced Journal of Chemistry, Section A. Isolation, Characterization, and Evaluation of Xanthone Derivatives from Garcinia Mangostana Twigs as Tyrosine Kinase Inhibitors. [Link]
-
ResearchGate. Ultraviolet spectroscopic properties of the tested xanthone derivatives.... [Link]
-
PubMed. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. [Link]
-
MDPI. An Update on the Anticancer Activity of Xanthone Derivatives: A Review. [Link]
-
PubChem. 9H-fluorene-9-carbonyl chloride. [Link]
-
UCLA Chemistry. IR: carbonyl compounds. [Link]
-
Supporting Information. 4 - Supporting Information. [Link]
-
SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Spectroscopy Online. The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 9H-xanthene-9-carbonyl chloride | C14H9ClO2 | CID 2760892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 26454-53-5 | 9H-Xanthene-9-carbonyl chloride - AiFChem [aifchem.com]
- 4. mdpi.com [mdpi.com]
- 5. XANTHENE-9-CARBOXYLIC ACID(82-07-5) 13C NMR spectrum [chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 9H-Xanthene [webbook.nist.gov]
